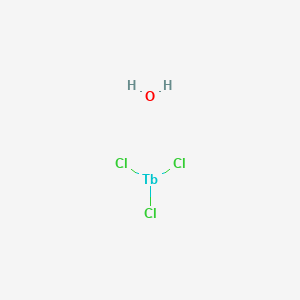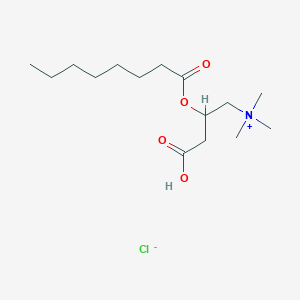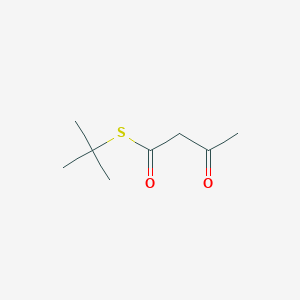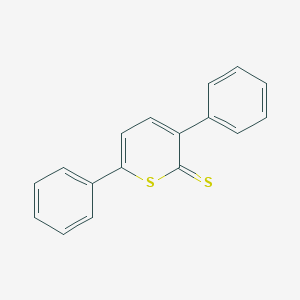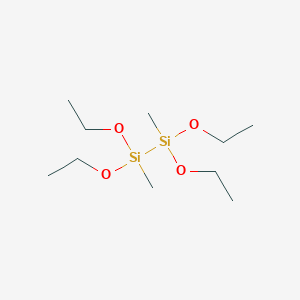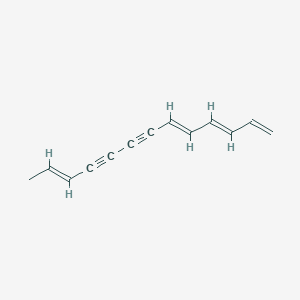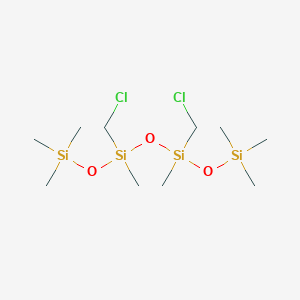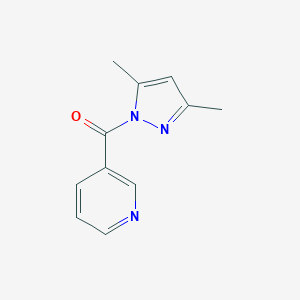
Pyrazole, 3,5-dimethyl-1-nicotinoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the pyrazole family and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease. Additionally, pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its high yield during synthesis, making it a cost-effective compound to produce. Pyrazole, 3,5-dimethyl-1-nicotinoyl- is also stable under a variety of conditions, making it a reliable compound to work with. However, one of the limitations of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its potential toxicity, as high concentrations of the compound have been shown to be toxic to cells.
未来方向
There are several future directions for the study of pyrazole, 3,5-dimethyl-1-nicotinoyl-. One area of research is the development of pyrazole, 3,5-dimethyl-1-nicotinoyl- as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another area of research is the study of the mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl-, as its precise mechanism of action is not fully understood. Additionally, further studies are needed to determine the potential toxicity of pyrazole, 3,5-dimethyl-1-nicotinoyl- and its effects on human health.
Conclusion
In conclusion, pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has potential applications in biomedical research. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and its stability and high yield during synthesis make it a reliable compound to work with in lab experiments. However, further studies are needed to determine its precise mechanism of action and potential toxicity.
合成方法
Pyrazole, 3,5-dimethyl-1-nicotinoyl- can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylpyrazole with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 3,5-dimethylpyrazole with nicotinoyl chloride in the presence of a base such as triethylamine. The yield of the synthesis process is typically high, making it a cost-effective method for producing pyrazole, 3,5-dimethyl-1-nicotinoyl-.
科学研究应用
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
属性
CAS 编号 |
17605-86-6 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
(3,5-dimethylpyrazol-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11(15)10-4-3-5-12-7-10/h3-7H,1-2H3 |
InChI 键 |
NWMWQSWQZUSDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
规范 SMILES |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
其他 CAS 编号 |
17605-86-6 |
同义词 |
3,5-Dimethyl-1-nicotinoyl-1H-pyrazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




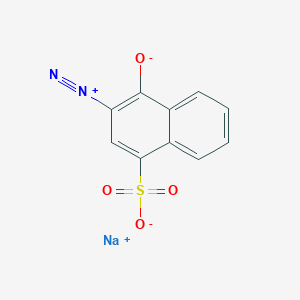
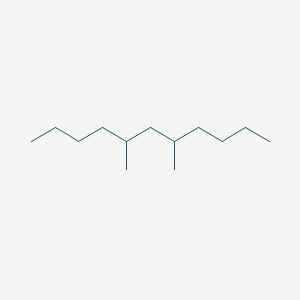
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
